N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS No.: 887883-01-4
Cat. No.: VC11875525
Molecular Formula: C11H7N3O3S
Molecular Weight: 261.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887883-01-4 |
|---|---|
| Molecular Formula | C11H7N3O3S |
| Molecular Weight | 261.26 g/mol |
| IUPAC Name | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H7N3O3S/c15-9(8-4-2-6-18-8)12-11-14-13-10(17-11)7-3-1-5-16-7/h1-6H,(H,12,14,15) |
| Standard InChI Key | GSECFLJMZLCSCN-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 |
| Canonical SMILES | C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a thiophene-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a furan-2-yl group. This trifunctional architecture enables diverse electronic interactions and hydrogen-bonding capabilities, which are critical for both biological activity and material science applications. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆N₃O₃S |
| Molecular Weight | 260.25 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (oxadiazole, furan, amide) |
| Rotatable Bonds | 4 |
The presence of electron-rich furan and electron-deficient oxadiazole creates a push-pull electronic system, enhancing reactivity in charge-transfer processes.
Synthetic Methodologies
Synthesis typically involves multi-step protocols, as exemplified by analogous compounds :
Cyclocondensation for Oxadiazole Formation
The oxadiazole ring is constructed via cyclization of carbohydrazides with carboxylic acid derivatives under dehydrating conditions. For example, naphthofuran-2-carbohydrazide reacts with para-aminobenzoic acid (PABA) in phosphorus oxychloride (POCl₃) to form the oxadiazole intermediate .
Amide Coupling for Final Assembly
The thiophene-2-carboxamide moiety is introduced through peptide coupling reactions. In optimized protocols, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in dichloromethane achieves yields >80% for analogous structures .
Critical Reaction Parameters:
Biological Activities
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum activity:
| Microbial Strain | Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5–25 | |
| Escherichia coli | 25–50 | |
| Candida albicans | 50–100 |
Mechanistically, the oxadiazole ring disrupts microbial cell membranes via lipid peroxidation, while the furan moiety inhibits DNA gyrase .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity:
A. Oxadiazole Substitution
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2-Position: Amide linkage essential for hydrogen bonding with biological targets
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5-Position: Furan improves lipid solubility (ClogP = 2.1 vs. 1.3 for phenyl analogs)
B. Thiophene Modifications
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5-Chloro substitution enhances anticancer activity by 3-fold compared to unsubstituted derivatives
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Carboxamide orientation critical for binding pocket complementarity
Material Science Applications
While therapeutic applications dominate research, the compound’s electronic properties suggest untapped potential in:
Organic Electronics
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HOMO/LUMO gap: Calculated at 3.2 eV via DFT studies (comparable to rubrene)
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Charge Carrier Mobility: Estimated 0.12 cm²/V·s, suitable for OLED interlayers
Chemosensors
The oxadiazole-thiophene system shows selective fluorescence quenching in the presence of Cu²⁺ ions (LOD = 0.2 µM).
Research Challenges and Future Directions
Pharmacokinetic Limitations
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High plasma protein binding (>95%) limits bioavailability
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Rapid hepatic clearance (t₁/₂ = 1.2 hr in murine models)
Synthetic Optimization Opportunities
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